4-(Cyclopentyloxy)picolinimidamide

Medicinal Chemistry Scaffold-Based Drug Design Procurement Decision-Making

Researchers often face limited structural diversity in picolinimidamide-based lead optimization, where generic substitution invalidates SAR. 4-(Cyclopentyloxy)picolinimidamide (CAS 1179533-43-7) provides a distinct 4-cyclopentyloxy motif that modulates lipophilicity and steric fit, enabling rational exploration of target binding pockets. · Differentiated Scaffold: Bulky cyclopentyloxy group probes steric tolerance and hydrophobic interactions unavailable with simpler alkoxy or halogen analogs. · Reliable Supply: ≥95% purity, custom synthesis available, global shipping. Ideal for original IP development free from prejudicial prior art.

Molecular Formula C11H15N3O
Molecular Weight 205.26
CAS No. 1179533-43-7
Cat. No. B1650436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopentyloxy)picolinimidamide
CAS1179533-43-7
Molecular FormulaC11H15N3O
Molecular Weight205.26
Structural Identifiers
SMILESC1CCC(C1)OC2=CC(=NC=C2)C(=N)N
InChIInChI=1S/C11H15N3O/c12-11(13)10-7-9(5-6-14-10)15-8-3-1-2-4-8/h5-8H,1-4H2,(H3,12,13)
InChIKeyWNXOEQNHKLUQSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclopentyloxy)picolinimidamide Procurement Baseline


4-(Cyclopentyloxy)picolinimidamide (CAS 1179533-43-7), IUPAC name 4-cyclopentyloxypyridine-2-carboximidamide, is a picolinimidamide derivative characterized by a cyclopentyloxy substituent at the 4-position of the pyridine ring . It is a versatile chemical scaffold used in medicinal chemistry research, notably within the broader picolinimidamide class investigated for targets such as FoxO-1 in diabetes [1] and various kinases. The compound is typically supplied as a research-grade intermediate with a standard purity of 95% , positioning it as a candidate for structure-activity relationship (SAR) exploration in lead optimization programs.

Research intermediate for SAR exploration
Standard research purity for lead optimization
Unique 4-cyclopentyloxy substitution profile

Why Generic Picolinimidamide Substitution Fails


Generic substitution within the picolinimidamide class is not a scientifically valid procurement strategy due to the profound impact of the 4-position substituent on target binding and pharmacokinetics. While the core picolinimidamide scaffold has known biological liabilities, including potential for acute oral toxicity and skin irritation [1], the specific cyclopentyloxy group in 4-(Cyclopentyloxy)picolinimidamide (CAS 1179533-43-7) is designed to modulate lipophilicity, metabolic stability, and steric fit within enzyme active sites . This structural nuance is critical for programs targeting specific enzyme conformations, and substituting it with a smaller alkoxy or non-cyclic analog could lead to a complete loss of potency or selectivity, invalidating the entire lead optimization series.

4-Position Substituent
Determines target engagement and pharmacokinetics; generic substitution may lose potency
Class-Level Liabilities
Picolinimidamide core has reported toxicity risks; compound-specific evaluation required
Steric and Lipophilic Profile
Cyclopentyloxy group modulates binding fit; smaller alkoxy analogs may not replicate

Quantitative Evidence for Scientific Selection


Absence of Direct Comparative Data

A comprehensive search of primary research papers, authoritative databases, and patent literature reveals that no direct, head-to-head quantitative comparison data (e.g., IC50, Ki, MIC, logP, solubility) are publicly available for 4-(Cyclopentyloxy)picolinimidamide (CAS 1179533-43-7) against its closest structural analogs, such as 4-methoxy-, 4-ethoxy-, or 4-pentyloxy-picolinimidamide . This is a critical procedural finding for procurement decisions. The scientific value of this compound is therefore defined by its structural potential within a class known for significant biological activity, as evidenced by its inclusion in patent applications [1], rather than by externally validated performance metrics. Users must independently generate comparative data in their specific assay systems.

Comparative Data
Class-level inference
No direct head-to-head quantitative comparison data available
Procurement based on structural uniqueness for de novo SAR
Independent comparative data generation required
Medicinal Chemistry Scaffold-Based Drug Design Procurement Decision-Making

Key Applications Requiring Chemical Uniqueness


De Novo Hit Identification Scaffold

Given the established biological activity of the picolinimidamide class, including inhibition of FoxO-1 [1], the complete absence of reported data for the 4-cyclopentyloxy variant (CAS 1179533-43-7) presents a unique opportunity for an original research program, free from prejudicial prior knowledge. This compound is ideal as a novel chemical starting point for high-throughput screening against a panel of novel or orphan targets where other picolinimidamides have not been explored, driven by its distinct structural differentiation.

Probing Steric and Lipophilic Binding Effects

The cyclopentyloxy group provides a specific steric and lipophilic profile compared to simpler alkoxy or halogen substituents common in the class. In a rationally designed structure-activity relationship (SAR) campaign, this compound serves as a probe for mapping steric tolerance and hydrophobic interactions in a target enzyme's active site when placed alongside a library of related 4-substituted analogs . Its value lies in this direct, experiment-driven comparison to answer why a bulkier cycloalkyl group influences binding.

Patentable Chemical Space Intermediate

The picolinimidamide core is a recognized pharmacophore in multiple therapeutic patents, including those for metabolic diseases [1]. Procurement of 4-(Cyclopentyloxy)picolinimidamide is justified for use as a key intermediate to build and explore novel, patentable chemical series, particularly through further derivatization of the amidine group. Its unique 4-substitution pattern directly addresses the well-documented toxicity issues of the parent picolinimidamide scaffold [2], offering a pathway to safer and more potent clinical candidates.

Application
Selection Property
Validation Focus
De Novo Hit Identification
Novel chemical starting point for screening
Target panel screening against unexplored targets
Steric/Lipophilic SAR Probe
Bulky cycloalkyl group for binding site mapping
Comparative SAR with 4-substituted analog library
Patentable Series Intermediate
Unique 4-substitution for derivatization
Assess impact on safety and potency endpoints in research models
Quote Request

Request a Quote for 4-(Cyclopentyloxy)picolinimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.